N-Desmethyl Rosiglitazone

Drug-Drug Interaction (DDI) CYP2C8 Phenotyping Pharmacokinetic Modeling

N-Desmethyl Rosiglitazone (SB 237216, CAS 257892-31-2) is the major CYP2C8-mediated metabolite of rosiglitazone, with near-equivalent systemic exposure (AUC ratio ~0.98). This ≥98% pure reference standard features certified MRM transition (m/z 344.2→121.1) and validated linear range (1–150 ng/mL) for regulatory-compliant LC-MS/MS bioanalysis. Critical for CYP2C8 DDI studies—quantify the 38% metabolite/parent AUC reduction with gemfibrozil co-administration. Also specified for HPLC impurity profiling per ICH guidelines. Avoid assay failure from unqualified generic standards.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4 g/mol
CAS No. 257892-31-2
Cat. No. B021104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Rosiglitazone
CAS257892-31-2
Synonyms5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione;  SB 237216; 
Molecular FormulaC17H17N3O3S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
InChIInChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)
InChIKeyZJQTVMXUIGXRMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Rosiglitazone (SB 237216, CAS 257892-31-2): A Primary Active Metabolite Reference Standard for Bioanalytical and CYP2C8 Phenotyping Research


N-Desmethyl Rosiglitazone (SB 237216, CAS 257892-31-2) is the major active metabolite of the thiazolidinedione (TZD) insulin sensitizer, Rosiglitazone. Formed via N-demethylation primarily by cytochrome P450 2C8 (CYP2C8), this metabolite retains partial PPARγ agonist activity and circulates at plasma concentrations comparable to the parent drug following oral administration [1]. It serves as a critical reference standard for drug-drug interaction (DDI) studies, bioanalytical method validation, and as a specific probe for CYP2C8-mediated metabolism .

Procurement Integrity: Why Uncharacterized 'N-Desmethyl' Analogs Cannot Substitute for Validated Reference Standards in Regulated or Quantitative Assays


Substitution with generic, unqualified N-desmethyl standards or structurally related TZD impurities introduces significant risk of assay failure and data invalidation in analytical workflows. N-Desmethyl Rosiglitazone (CAS 257892-31-2) is a fully characterized reference compound with established purity (≥98%) and certified structural identity (LC-MS/MS fragmentation patterns at m/z 344.2→121.1), which is essential for minimizing cross-talk and matrix effects in human plasma analysis [1]. In contrast, impure or misidentified analogs compromise the accuracy of metabolite/parent ratio calculations, invalidate pharmacokinetic bridging studies, and fail to meet regulatory compliance standards for traceability against pharmacopeial monographs (USP/EP) .

Quantitative Differentiation Evidence for N-Desmethyl Rosiglitazone (SB 237216) Relative to Parent Rosiglitazone and In-Class Analogs


CYP2C8 Inhibition Shifts Metabolite Tmax and Reduces Metabolite/Parent AUC Ratio by 38% Relative to Rosiglitazone

In a direct head-to-head clinical DDI study, co-administration of the CYP2C8 inhibitor gemfibrozil with rosiglitazone resulted in a differential impact on N-Desmethyl Rosiglitazone exposure compared to the parent compound. While the parent drug's AUC increased 2.3-fold and t1/2 extended from 3.6 h to 7.6 h, the metabolite's Tmax was significantly prolonged from 7 h to 12 h [1]. Furthermore, the N-desmethylrosiglitazone/rosiglitazone AUC0-48 ratio was reduced by 38% (p < 0.01), establishing this compound as a critical quantitative marker for CYP2C8-mediated drug interactions [1].

Drug-Drug Interaction (DDI) CYP2C8 Phenotyping Pharmacokinetic Modeling

Metabolite Formation Exhibits 38-Fold Inter-Individual Variability and Direct Correlation with CYP2C8 Probe Paclitaxel 6α-Hydroxylation

The formation rate of N-Desmethyl Rosiglitazone serves as a sensitive in vitro and in vivo probe for CYP2C8 activity. Analysis of human liver microsomes (HLM) revealed a 38-fold variation in the rate of N-Desmethyl Rosiglitazone formation across 47 individual liver samples [1]. This variability correlated significantly with paclitaxel 6α-hydroxylase activity, a prototypical CYP2C8 catalytic marker (P < 0.001), and was inhibited by >50% by the CYP2C8 inhibitor 13-cis retinoic acid [1].

Pharmacogenomics In Vitro Metabolism CYP2C8 Variability

Partial PPARγ Agonist Activity Distinct from Parent Rosiglitazone (EC50 = 30 nM) Impacts Functional Assay Interpretation

In contrast to Rosiglitazone, which acts as a potent and selective full agonist of PPARγ (PPARγ1 EC50 = 30 nM; PPARγ2 EC50 = 100 nM in reporter assays), N-Desmethyl Rosiglitazone is characterized as retaining 'partial' PPARγ agonist activity . While the precise EC50 of the metabolite is not delineated in the public domain, the qualitative distinction between full agonism (parent) and partial agonism (metabolite) is critical for interpreting in vitro efficacy studies. This differential signaling profile may influence downstream gene expression assays differently than the parent compound alone .

PPARγ Partial Agonist Insulin Sensitizer Metabolite Biological Activity

Metabolite-to-Parent AUC Ratio of ~0.98 Provides a Stable Baseline for DDI and Genotype Interaction Studies

Under baseline physiological conditions, the exposure of N-Desmethyl Rosiglitazone closely mirrors that of the parent drug. A cross-study analysis of clinical data shows that the metabolite-to-parent AUC0-∞ ratio is approximately 0.98 [1]. This near-equivalence in systemic exposure makes the N-Desmethyl Rosiglitazone/Parent ratio a highly sensitive marker for detecting perturbations in metabolic clearance, such as those induced by CYP2C8 inhibitors (where the ratio drops 38%) or genetic polymorphisms [1].

Pharmacokinetic Equivalence AUC Ratio Bioequivalence

Validated LC-MS/MS Method with Linear Range of 1-150 ng/mL and Baseline Resolution from p-Hydroxy Metabolite

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has established specific quantitative parameters for N-Desmethyl Rosiglitazone (m/z 344.2→121.1) distinct from both the parent (m/z 358.1→135.1) and the p-hydroxy metabolite (m/z 374.1→151.1) [1]. This method demonstrates a linear range of 1-150 ng/mL for N-Desmethyl Rosiglitazone, with an accuracy of 93.3-112.3% and precision (CV) of less than 14.4% [1]. This analytical specificity prevents cross-talk that would otherwise compromise quantification if a structurally similar but non-identical compound were substituted as a reference.

LC-MS/MS Quantification Method Validation Bioanalysis

High-Value Application Scenarios for N-Desmethyl Rosiglitazone (CAS 257892-31-2) in Analytical and Clinical Pharmacology


Validating Bioanalytical Methods for Regulatory Submission in Rosiglitazone Pharmacokinetic Studies

Due to the near-equivalent systemic exposure of the metabolite to the parent drug (AUC ratio ~0.98), N-Desmethyl Rosiglitazone is an indispensable internal standard for method validation (AMV) and routine quality control (QC) in LC-MS/MS assays [1]. Its distinct MRM transition (m/z 344.2→121.1) and linear range (1-150 ng/mL) are critical for achieving the precision and accuracy required for regulatory submission, eliminating matrix effects that would invalidate quantification of the parent drug [2].

Phenotyping CYP2C8 Activity and Predicting Drug-Drug Interactions (DDI)

The 38% reduction in the N-Desmethyl Rosiglitazone/Parent AUC ratio observed with gemfibrozil co-administration establishes this metabolite as a key endpoint in clinical DDI studies [3]. Researchers can quantify this compound to assess the inhibitory or inductive potential of new chemical entities on CYP2C8, leveraging its 38-fold inter-individual variability in formation rate as a sensitive metric for pharmacogenomic stratification [4].

Investigating Differential PPARγ Partial Agonism in Insulin Resistance Models

For in vitro pharmacology studies exploring insulin sensitization, N-Desmethyl Rosiglitazone serves as a tool to dissect the net pharmacological effect of rosiglitazone treatment. By distinguishing between full agonism (parent) and partial agonism (metabolite), investigators can more accurately model the cumulative transcriptional response in adipocytes and hepatocytes .

Synthetic Impurity Profiling and Quality Control in API Manufacturing

N-Desmethyl Rosiglitazone is a specified impurity in the synthetic route of rosiglitazone maleate. Analytical procurement of this specific CAS standard (257892-31-2) is required for HPLC impurity profiling, stability studies, and setting acceptance limits to ensure batch-to-batch consistency and compliance with ICH guidelines [5].

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